

hDHODH-IN-10 mechanism of action

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Compound of Interest		
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An In-Depth Technical Guide on the Core Mechanism of Action of hDHODH Inhibitors

Disclaimer: The specific compound "hDHODH-IN-10" is not found in the currently available scientific literature. This guide provides a comprehensive overview of the mechanism of action of well-characterized inhibitors of human dihydroorotate dehydrogenase (hDHODH), which is presumed to be the target of the requested compound.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[2] [3] As rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides, hDHODH has emerged as a significant therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[2][3][4] hDHODH is a flavindependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][4][5]

Core Mechanism of Action

hDHODH inhibitors function by blocking the enzymatic activity of hDHODH, thereby disrupting the de novo synthesis of pyrimidines. This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and ultimately, cell death.[6] These inhibitors typically bind to the ubiquinone-binding channel of the enzyme, preventing the natural substrate from accessing the active site.[2]

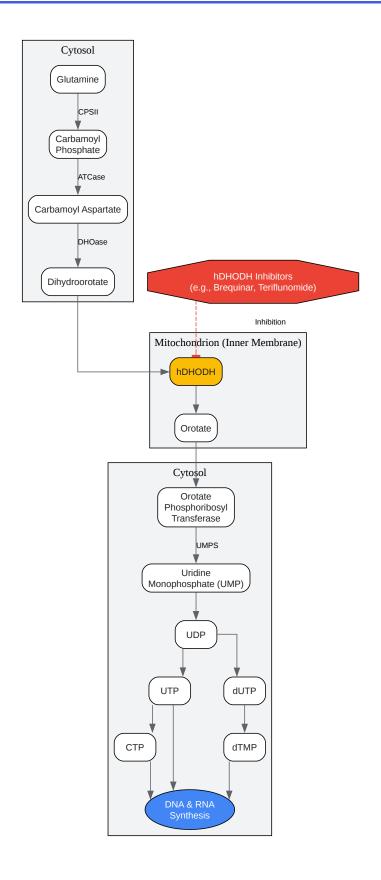


The inhibition of hDHODH leads to a reduction in orotate production, a critical intermediate for the synthesis of uridine monophosphate (UMP).[2] UMP is the precursor for all other pyrimidine nucleotides.[4] Consequently, the suppression of hDHODH activity effectively starves rapidly dividing cells of the necessary components for proliferation.[2][4]

Signaling Pathway of De Novo Pyrimidine Biosynthesis and hDHODH Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by hDHODH inhibitors.





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Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of hDHODH inhibitors.

Quantitative Data of Known hDHODH Inhibitors

The following table summarizes the in vitro inhibitory activity of several known hDHODH inhibitors.

Compound	IC50 (nM)	Cell Line/Assay Condition	Reference
1289	25 ± 3	Human DHODH in vitro assay	[1]
1291	51 ± 6	Human DHODH in vitro assay	[1]
Teriflunomide	940 ± 120	Human DHODH in vitro assay	[1]
Brequinar	21 ± 2	Human DHODH in vitro assay	[1]
A771726 (Teriflunomide)	411	-	[7]

Experimental Protocols Human DHODH Protein Preparation

This protocol describes the expression and purification of human DHODH.[1]

- Cloning and Expression: The gene for human DHODH is cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal His₆ tag and a SUMO tag. This construct is then transformed into an E. coli strain like Rosetta (DE3) for overexpression. Protein expression is induced at 18°C for 18 hours.
- Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a binding buffer (50 mM Tris/HCl pH 7.5, 500 mM NaCl, 0.33% Thesit, 10% glycerol, 1 mM



PMSF). The cells are then lysed using an ultrahigh-pressure homogenizer.

- Affinity Chromatography: The cell lysate is centrifuged, and the supernatant is loaded onto a Ni-NTA column. The column is washed with the binding buffer containing 20 mM imidazole to remove non-specifically bound proteins. The target protein is eluted with the binding buffer containing 250 mM imidazole.
- Tag Removal: The eluted protein is dialyzed against the binding buffer with ULP1 protease to cleave the SUMO tag.
- Second Affinity Chromatography: The digested protein solution is passed through a Ni-NTA column again to remove the cleaved tag, uncleaved protein, and the protease.
- Gel Filtration: The flow-through is collected and further purified by gel filtration chromatography (e.g., Superdex 200) in a buffer containing 50 mM HEPES, pH 7.5, 400 mM NaCl, 10% glycerol, 1 mM EDTA, and 0.05% Thesit.
- Concentration and Storage: The purified protein is concentrated to 20 mg/mL and stored at -80°C.

hDHODH Activity Assay

This protocol outlines a method to measure the enzymatic activity of hDHODH and the inhibitory effects of compounds.[8]

- Reaction Mixture Preparation: Prepare a 50 μL reaction mixture in an assay buffer (100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol). The final concentrations of the components are:
 - 60 nM hDHODH
 - 100 μM DCIP (2,6-dichloroindophenol)
 - 20 μM Coenzyme Q₁₀
 - \circ 1 µL of the test compound (at 50x the final concentration) or DMSO as a control.
- Incubation: The reaction mixture is incubated.

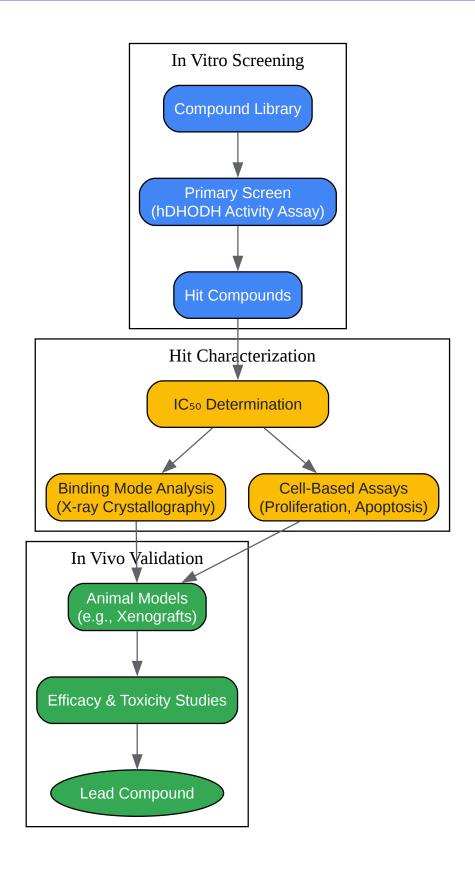


 Activity Measurement: The activity of hDHODH is monitored by measuring the reduction of DCIP, which can be followed spectrophotometrically.

Experimental Workflow for Inhibitor Screening and Validation

The following diagram illustrates a typical workflow for identifying and characterizing hDHODH inhibitors.





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Caption: A generalized workflow for the discovery and validation of hDHODH inhibitors.



Conclusion

Inhibitors of hDHODH represent a promising class of therapeutic agents with broad potential applications. By targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway, these compounds can effectively halt the proliferation of rapidly dividing cells. The detailed understanding of the mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the continued development of novel and more potent hDHODH inhibitors for clinical use.

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